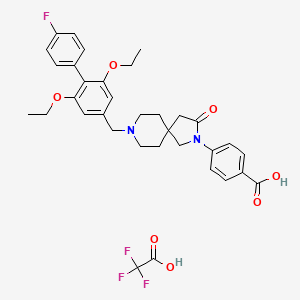
SSTR5 antagonist 2 TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SSTR5 antagonist 2 TFA is a highly potent, orally active, and selective antagonist of somatostatin receptor subtype 5 (SSTR5). This compound has shown potential in the treatment of type 2 diabetes mellitus by enhancing glucose-induced glucagon-like peptide-1 (GLP-1) secretion .
Méthodes De Préparation
The synthesis of SSTR5 antagonist 2 TFA involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of key intermediates and their subsequent functionalization . Industrial production methods are also proprietary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
SSTR5 antagonist 2 TFA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .
Applications De Recherche Scientifique
SSTR5 antagonist 2 TFA has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of somatostatin receptor antagonists.
Biology: Employed in research to understand the role of SSTR5 in various biological processes, such as hormone secretion and cell signaling.
Medicine: Investigated for its potential therapeutic effects in treating type 2 diabetes mellitus by enhancing GLP-1 secretion and improving glycemic control.
Industry: Utilized in the development of new drugs targeting SSTR5 for various medical conditions .
Mécanisme D'action
SSTR5 antagonist 2 TFA exerts its effects by selectively binding to and inhibiting the activity of somatostatin receptor subtype 5 (SSTR5). This inhibition leads to an increase in glucose-induced GLP-1 secretion, which in turn enhances insulin secretion and improves glycemic control. The molecular targets involved include the SSTR5 receptor and the downstream signaling pathways that regulate GLP-1 secretion .
Comparaison Avec Des Composés Similaires
SSTR5 antagonist 2 TFA is unique in its high potency, oral activity, and selectivity for SSTR5. Similar compounds include:
SSTR5 antagonist 1: An earlier version with lower potency and selectivity.
SCO-240:
Compared to these compounds, this compound demonstrates enhanced potency, subtype selectivity, and minimal off-target activities, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C34H36F4N2O7 |
|---|---|
Poids moléculaire |
660.7 g/mol |
Nom IUPAC |
4-[8-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-3-oxo-2,8-diazaspiro[4.5]decan-2-yl]benzoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H35FN2O5.C2HF3O2/c1-3-39-27-17-22(18-28(40-4-2)30(27)23-5-9-25(33)10-6-23)20-34-15-13-32(14-16-34)19-29(36)35(21-32)26-11-7-24(8-12-26)31(37)38;3-2(4,5)1(6)7/h5-12,17-18H,3-4,13-16,19-21H2,1-2H3,(H,37,38);(H,6,7) |
Clé InChI |
VFUWYNPQDXMVOJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CCC4(CC3)CC(=O)N(C4)C5=CC=C(C=C5)C(=O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


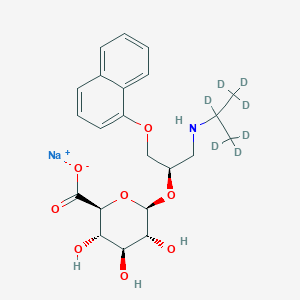

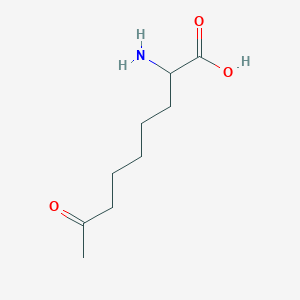
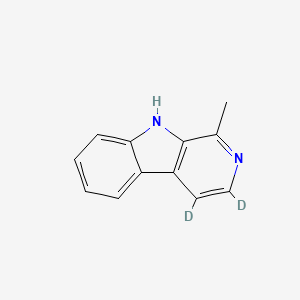

![(2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde](/img/structure/B12426582.png)

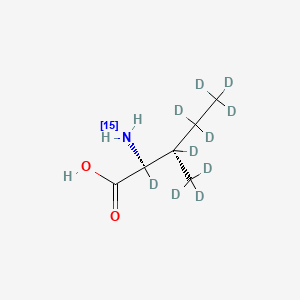
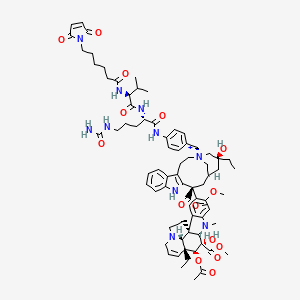
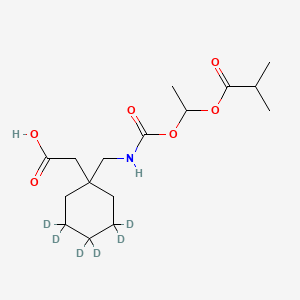
![1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone](/img/structure/B12426630.png)


![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12426654.png)
